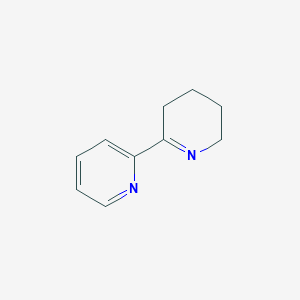

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine

Vue d'ensemble

Description

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyridine moiety.

Mécanisme D'action

Target of Action

Tetrahydropyridines (thps), a group to which this compound belongs, have been found to possess biologically active properties . They have been synthesized by the inspiration of known bioactive natural products .

Mode of Action

It’s known that thp-containing compounds interact with their targets to exert their effects

Biochemical Pathways

Thp-containing compounds are known to affect various biochemical pathways, leading to their pharmacological effects . The exact pathways affected by this compound would need further investigation.

Result of Action

Thp-containing compounds are known to have biologically active properties

Analyse Biochimique

Biochemical Properties

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cyclooxygenase 2 (COX-2), an enzyme involved in the inflammatory process . The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing inflammation. Additionally, this compound has shown potential in modulating the activity of monoamine oxidase B (MAO-B), an enzyme that metabolizes neurotransmitters in the brain .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to protect against oxidative stress by upregulating antioxidant genes . In cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and downregulating anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to COX-2 results in the inhibition of the enzyme’s catalytic activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate the activity of transcription factors, leading to altered gene expression profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may exhibit different biochemical properties, which could impact cellular processes differently .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert neuroprotective effects by enhancing antioxidant defenses and reducing oxidative stress . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, which metabolizes the compound into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes underscores its potential impact on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can cross the blood-brain barrier (BBB) and accumulate in the brain, where it exerts its neuroprotective effects . Additionally, the compound’s distribution within tissues is influenced by its affinity for binding proteins, which can affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various subcellular compartments, including the mitochondria and nucleus . In the mitochondria, it can modulate mitochondrial function and enhance cellular energy production . In the nucleus, this compound can influence gene expression by interacting with transcription factors and other nuclear proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine typically involves the reaction of pyridine derivatives with tetrahydropyridine intermediates. One common method includes the Diels-Alder reaction, where a pyridine derivative reacts with a diene to form the desired compound . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the tetrahydropyridine moiety to a fully saturated piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, fully saturated piperidine compounds, and various substituted pyridine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antidepressant Activity

Recent studies have identified derivatives of 2-(3,4,5,6-tetrahydropyridin-2-yl)pyridine as potential multi-target antidepressants. These compounds have been designed to interact with serotonin receptors and exhibit serotonin reuptake inhibition, which is crucial for antidepressant activity. The structure-activity relationship (SAR) studies have demonstrated that modifications to the tetrahydropyridine moiety can enhance binding affinity to the 5-HT1A receptor, leading to improved efficacy against depression .

Antiseizure Agents

Compounds based on the tetrahydropyridine structure have also been investigated for their antiseizure properties. Specifically, derivatives have shown promise in modulating neurotransmitter systems involved in seizure activity. The exploration of these compounds as potential treatments for epilepsy represents a significant area of research .

Cancer Therapeutics

The compound's derivatives are being studied for their role as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis. By targeting these enzymes, the compounds may help in controlling tumor growth and spread. Research has indicated that some derivatives can effectively inhibit MMP activity, suggesting their potential as anticancer agents .

Synthetic Applications

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex molecules. For instance, it can be used in the synthesis of various heterocyclic compounds that are important in pharmaceuticals and agrochemicals .

Catalysis

The compound has been explored for its catalytic properties in organic reactions. Its ability to stabilize transition states makes it a candidate for use in phosphine-catalyzed reactions, enhancing the efficiency of synthetic pathways in organic chemistry .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,6-Tetrahydropyridine: Another tetrahydropyridine isomer with different structural and pharmacological properties.

2,3,4,5-Tetrahydropyridine: A structural isomer with distinct chemical reactivity and applications.

1-Methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research

Uniqueness

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as a ligand and its potential pharmacological activities make it a valuable compound for research and industrial applications .

Activité Biologique

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine is a heterocyclic compound characterized by a pyridine ring fused with a tetrahydropyridine moiety. This unique structure imparts distinct biological properties that have been the subject of various pharmacological studies. The compound's potential therapeutic applications stem from its interactions with various biological targets and pathways.

- Chemical Formula : CHN

- CAS Number : 53422-71-2

- Molecular Weight : 160.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

-

Enzyme Interaction :

- The compound has shown significant interaction with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2 activity, it reduces the production of pro-inflammatory mediators.

-

Cellular Effects :

- In neuronal cells, this compound protects against oxidative stress by upregulating antioxidant genes, thereby enhancing cellular resilience against damage.

- Biochemical Pathways :

Pharmacological Activities

The compound exhibits a range of pharmacological activities, which are summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Cancer Cells :

- Neuroprotective Effects :

- Metabolic Stability :

Propriétés

IUPAC Name |

2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYJMPLQXPDFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475728 | |

| Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53422-71-2 | |

| Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.